molecular formula C22H29FO5 B8058549 Dexamethasone-d4

Dexamethasone-d4

Cat. No. B8058549
M. Wt: 396.5 g/mol
InChI Key: UREBDLICKHMUKA-SOEBWSEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone-d4 is a useful research compound. Its molecular formula is C22H29FO5 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dexamethasone-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dexamethasone-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Prenatal Treatment with Dexamethasone : Dexamethasone is used to prevent virilization in female fetuses at risk of congenital adrenal hyperplasia (CAH). However, prenatal DEX therapy in healthy (non-CAH) DEX-treated children shows widespread negative effects, especially in girls, affecting cognitive functions (Wallensteen et al., 2016).

  • Effects on Mesenchymal Stromal Cells (MSC) : Dexamethasone has diverse effects on MSC proliferation and apoptosis. It alters cytokine expression patterns and impairs immunosuppression of MSC on peripheral blood mononuclear cells (Wang et al., 2012).

  • Neonatal Dexamethasone Treatment : Its use in premature infants to reduce chronic lung disease morbidity has raised concerns about long-term neurodevelopmental outcomes (Lin et al., 2006).

  • Teratogenic Effects in Chick Embryos : Usage of Dexamethasone during embryogenesis can lead to craniofacial developmental defects and other teratogenic effects (Cheng et al., 2017).

  • Immunomodulatory Effects in Cancer Patients : Dexamethasone used with chemotherapy in cancer patients causes substantial immunomodulatory effects, including lymphodepletion and changes in dendritic cell subtypes (Cook et al., 2015).

  • Chemosensitizer in Breast Cancer Chemotherapy : It potentiates the antitumor activity of adriamycin, modulates cytokine expression, and affects pharmacokinetics (Wang et al., 2007).

  • Acute Lung Injury : Dexamethasone attenuates LPS-induced acute lung injury through inhibition of pro-inflammatory mediators and NF-κB (Al-Harbi et al., 2016).

  • Stabilizing Tissue Factor mRNA in Monocytic Cells : It increases tissue factor mRNA stability in human monocytic cells, impacting coagulation processes (Reddy et al., 2004).

  • Nongenomic Effects on T Cells : It augments CXCR4-mediated signaling in resting human T cells, influencing immune responses (Ghosh et al., 2009).

  • Sensitization to Ferroptosis : Dexamethasone sensitizes to ferroptosis, a form of iron-catalyzed necrosis, through glucocorticoid receptor-induced expression of dipeptidase-1 and glutathione depletion (von Mässenhausen et al., 2022).

properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREBDLICKHMUKA-SOEBWSEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dexamethasone-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.